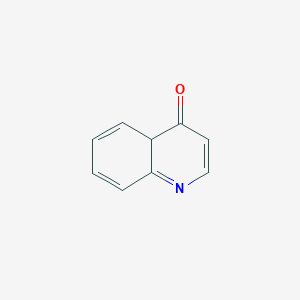
4aH-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4aH-Quinolin-4-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure, which consists of a benzene ring fused to a pyridine ring. The presence of a carbonyl group at the fourth position of the quinoline ring distinguishes it as a quinolin-4-one.
Preparation Methods
Synthetic Routes and Reaction Conditions: Several methods have been developed for the synthesis of 4aH-quinolin-4-one. One common approach involves the reaction of 2-aminobenzophenones with β-ketoesters under acidic conditions, leading to the formation of the quinolin-4-one core . Another method includes the cyclization of N-aryl-2-aminobenzamides using strong acids or bases . Additionally, palladium-catalyzed cross-coupling reactions have been employed to introduce various substituents onto the quinoline ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms has been explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 4aH-Quinolin-4-one undergoes various chemical reactions, including:
Reduction: Reduction of the carbonyl group can yield 4-hydroxyquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 4-Hydroxyquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Scientific Research Applications
Mechanism of Action
The biological activity of 4aH-quinolin-4-one is attributed to its ability to interact with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division . Additionally, the compound can modulate signaling pathways involved in inflammation and apoptosis, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
4aH-Quinolin-4-one can be compared with other quinoline derivatives, such as:
Quinoline: Lacks the carbonyl group at the fourth position, resulting in different chemical reactivity and biological activity.
4-Hydroxyquinoline: Contains a hydroxyl group instead of a carbonyl group, leading to distinct pharmacological properties.
Quinazolin-4-one: Features a fused benzene-pyrimidine ring system, which imparts unique biological activities.
The uniqueness of this compound lies in its structural versatility and the wide range of biological activities it exhibits, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C9H7NO |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4aH-quinolin-4-one |
InChI |
InChI=1S/C9H7NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-7H |
InChI Key |
NAAKRXFLEOHRLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC=CC2=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B12361532.png)
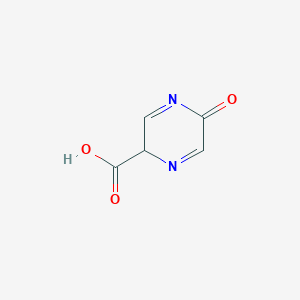
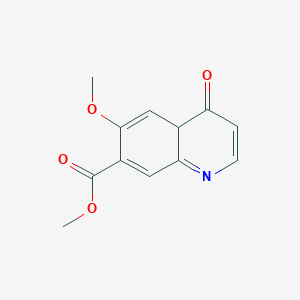
![sodium;[(2R)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12361562.png)
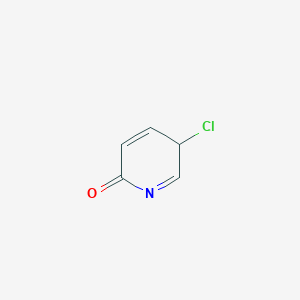
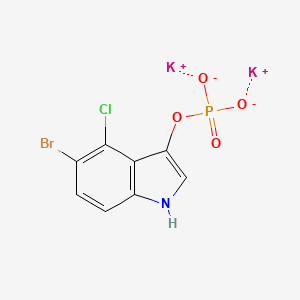
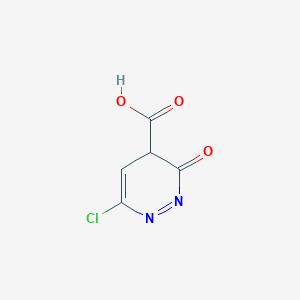
![[1-(Azanidylmethyl)cyclohexyl]methylazanide;platinum(4+);sulfate](/img/structure/B12361582.png)
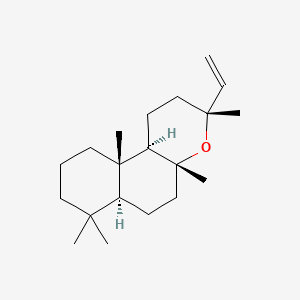
![disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12361604.png)
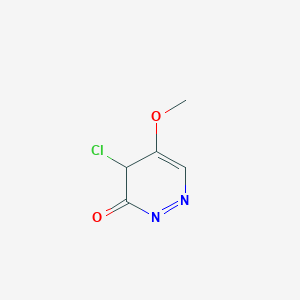
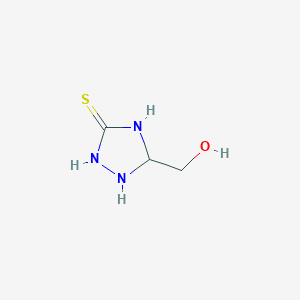
![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile;benzoic acid](/img/structure/B12361624.png)
![2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12361627.png)
